molecular formula C21H16N2O4S B6514772 benzyl 2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetate CAS No. 892273-33-5

benzyl 2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetate

Cat. No. B6514772
CAS RN: 892273-33-5
M. Wt: 392.4 g/mol
InChI Key: XOHQVAFJIURBBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetate is a complex organic compound. It belongs to the class of chemical compounds known as thieno[3,2-d]pyrimidines . These compounds are characterized by a structure that includes a thiophene ring fused with a pyrimidine ring .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of benzyl 2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetate is characterized by a thiophene ring fused with a pyrimidine ring, which is further substituted with various functional groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidines include cyclization reactions and heating of 3-amino-thiophene-2-carboxamides . The exact reactions for the synthesis of benzyl 2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetate are not specified in the available literature.

Scientific Research Applications

Ribosomal Incorporation of β-Amino Acids

CCG-27292 has been used in research to improve the efficiency of ribosomal incorporation of β-amino acids into nascent peptides . This is significant because the incorporation of β-amino acids is generally much less efficient than that of the canonical α-amino acids . By engineering a tRNA chimera, researchers were able to improve β-amino acid incorporation .

Development of Macrocyclic Peptides

The compound has also been used in the development of macrocyclic peptides . These peptides, which contain multiple β-amino acids, can fold into unique and stable structures, referred to as foldamers . The use of CCG-27292 has made it possible to introduce five different kinds of β-amino acids and analogs simultaneously into model peptides .

Computer-Aided Molecular Design

CCG-27292 is used by research chemists, biologists, and crystallographers at leading research and development institutions in the private, governmental, and academic sectors to discover new therapeutics and a myriad of consumer goods and products . It is used in the fields of Computer-Aided Molecular Design, Informatics, and Computational Chemistry and Biology .

Molecular Simulations

CCG-27292 is used in molecular simulations, which are computer simulations of molecular interactions . These simulations can help researchers understand the behaviors of molecules and their interactions .

Machine Learning

The compound is also used in machine learning, a type of artificial intelligence that provides systems the ability to automatically learn and improve from experience without being explicitly programmed . In the context of CCG-27292, machine learning can be used to predict the properties of the compound and its potential applications .

Bioinformatics

CCG-27292 is used in bioinformatics, an interdisciplinary field that develops methods and software tools for understanding biological data . In the context of CCG-27292, bioinformatics can be used to analyze and interpret the biological data related to the compound .

Mechanism of Action

Target of Action

CCG-27292, also known as benzyl 2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetate or F6548-1279, primarily targets the Rho/SRF (Serum Response Factor) pathway . The key effectors in this pathway are myocardin-related transcription factors (MRTFs) and Cereblon (CRBN) . MRTFs regulate various cellular functions, and CRBN is a substrate receptor for E3 ubiquitin ligase .

Mode of Action

CCG-27292 interacts with CRBN to induce recruitment and ubiquitin-mediated proteasomal degradation of the transcription factors Ikaros and Aiolos . Compared with other agents that degrade Ikaros/Aiolos, CCG-27292 demonstrates a faster, deeper, and more sustained degradation of these transcription factors .

Biochemical Pathways

The action of CCG-27292 leads to the derepression of cyclin-dependent kinase (CDK) inhibitors and interferon-stimulated genes, such as IRF7, and reduction of the critical oncogenic factor, c-Myc . This results in potent, autonomous cell killing and apoptosis in a large panel of genetically heterogeneous cell lines .

Pharmacokinetics

Pharmacokinetic-pharmacodynamic (pk-pd) modeling is a critical part of drug development and could be used to study the drug disposition of ccg-27292 in the human body .

Result of Action

The action of CCG-27292 leads to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction . It also modulates mitochondrial functions, affecting oxidative phosphorylation in a dose-dependent manner .

properties

IUPAC Name

benzyl 2-(2,4-dioxo-3-phenylthieno[3,2-d]pyrimidin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c24-18(27-14-15-7-3-1-4-8-15)13-22-17-11-12-28-19(17)20(25)23(21(22)26)16-9-5-2-6-10-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHQVAFJIURBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 2-(2,4-dioxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.